molecular formula C27H25N3O5S2 B381042 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate CAS No. 315692-04-7

1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate

Cat. No.: B381042
CAS No.: 315692-04-7
M. Wt: 535.6g/mol
InChI Key: YYOYRIJQCGBAPC-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate involves several steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 5-(3-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl 5-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzene-1,3-dicarboxylate include:

Properties

IUPAC Name

dimethyl 5-[2,5-dimethyl-3-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-14-8-20(15(2)30(14)18-10-16(26(32)34-3)9-17(11-18)27(33)35-4)21(31)12-36-24-23-19-6-5-7-22(19)37-25(23)29-13-28-24/h8-11,13H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOYRIJQCGBAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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